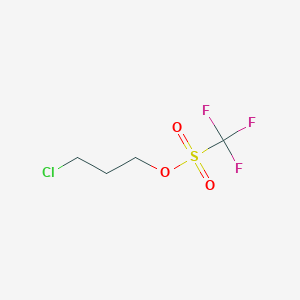

1-Chlor-3-(trifluormethylsulfonyloxy)propan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chlor-3-(trifluoromethylsulfonyloxy)propan is a chemical compound that is part of a broader class of organosulfur compounds. These compounds are characterized by the presence of a sulfonyl group attached to an organic moiety. The trifluoromethylsulfonyloxy group, in particular, is known for its reactivity and is often used in various chemical transformations due to its strong electron-withdrawing properties.

Synthesis Analysis

The synthesis of related trifluoromethylsulfonyloxy compounds has been explored in various studies. For instance, an efficient method for the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates has been described, which involves the activation of an oxazoline ring by triflic anhydride, followed by ring opening . This method showcases the reactivity of trifluoromethylsulfonyl-containing compounds and their potential for creating a wide array of derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Chlor-3-(trifluoromethylsulfonyloxy)propan can be characterized using various spectroscopic techniques. For example, the products of the synthesis mentioned above were characterized by HSQC, HMBC, and NMR experiments . These techniques allow for the detailed analysis of the molecular structure, including the spatial arrangement of atoms and the electronic environment within the molecule.

Chemical Reactions Analysis

Compounds with trifluoromethylsulfonyloxy groups participate in a variety of chemical reactions. One such reaction is the vinylogous Mukaiyama-Michael reaction catalyzed by silyl methide species generated from 1,1,3,3-tetrakis(trifluoromethanesulfonyl)propane . This reaction demonstrates the utility of trifluoromethylsulfonyloxy compounds as catalysts in organic synthesis, enabling the construction of complex molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of ionic liquids containing trifluoromethylsulfonyl groups have been studied, revealing insights into their behavior in solution. For example, the ionic liquid 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide exhibits specific self-diffusion coefficients, viscosity, and excess molar volume, which are influenced by concentration and temperature . These properties are crucial for understanding the behavior of such compounds in various environments and applications.

科学的研究の応用

Synthesis and Polymerization Initiators

1-Chloro-3-(2′-ethoxyethoxy)-propane, a derivative, has been prepared with high yield and used to synthesize 3-(2′-Ethoxyethoxy)propyl lithium in a high vacuum reactor. This compound serves as an anion polymerization initiator, highlighting its utility in polymer chemistry and materials science (Feng, 2005).

Catalyst for Organic Reactions

1,1,3,3-Tetrakis(trifluoromethanesulfonyl)propane has been identified as an exceptional Brønsted acid catalyst for the Mukaiyama-Michael reaction of alpha,beta-enones with 2-silyloxyfurans. It facilitates the efficient construction of quaternary carbon centers with minimal catalyst loading, demonstrating its effectiveness in complex organic synthesis (Takahashi et al., 2008).

Fuel Cell Applications

The synthesis and properties of sulfonated block copolymers containing fluorenyl groups for fuel cell applications have been explored. These materials, synthesized using a compound structurally related to 1-Chloro-3-(trifluoromethylsulfonyloxy)propane, exhibit high proton conductivity and mechanical properties, indicating potential use in fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Sulfonated Polyether Surfactants

Amphiphilic copolymers based on 3-chloro-2-hydroxy-1-propanesulfonate sodium and 1-chloro-3-butoxy-2-propanol were synthesized and characterized for their dynamic surface tension properties. These surfactants, utilizing chemistry related to 1-Chloro-3-(trifluoromethylsulfonyloxy)propane, show potential for application in various industries due to their surface activity (Zheng, 2007).

作用機序

Target of Action

1-Chlor-3-(trifluormethylsulfonyloxy)propan, also known as 3-chloropropyl trifluoromethanesulfonate, is a versatile chemical compound used in various scientific research fields. Its primary targets are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of this compound involves the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of various compounds, particularly in the field of medicinal chemistry.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the trifluoromethylation of carbon-centered radical intermediates . The downstream effects of this interaction include the synthesis of various compounds with potential applications in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

60, and it has a predicted density of 1312±006 g/cm3 . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of trifluoromethylated compounds . These compounds have a wide range of applications, from organic synthesis to medicinal chemistry.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound is extremely reactive in S N 2 reactions, and thus must be stored in conditions free of nucleophiles

特性

IUPAC Name |

3-chloropropyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSFHFDFHFCBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)C(F)(F)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)

![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)

![2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2515273.png)

![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2515279.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)

![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)